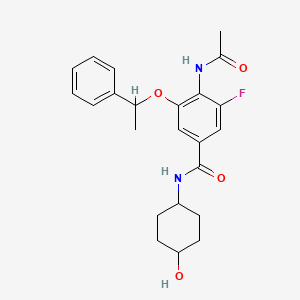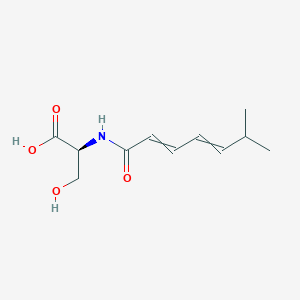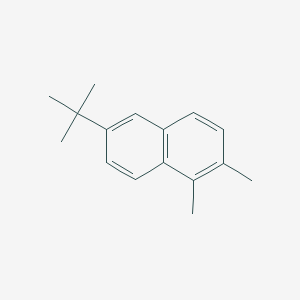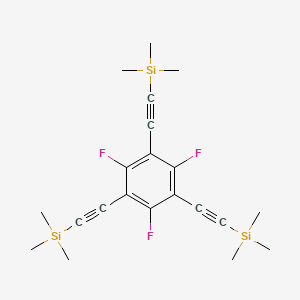
N'-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is a chemical compound that belongs to the class of substituted ureas. This compound is characterized by the presence of a benzyl group, a dimethylcarbamoyl group, and a methylmethanimidamide group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide typically involves the reaction of benzylamine with dimethylcarbamoyl chloride and methyl isocyanide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Benzylamine, dimethylamine.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is used in various scientific research applications including:
Chemistry: As a reagent in organic synthesis for the preparation of other complex molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent in the treatment of certain diseases.
Industry: Used in the production of specialty chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity. This inhibition can lead to various biological effects depending on the target. The pathways involved include signal transduction pathways and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N-methylethanolamine
- N-Benzyl-N-methylurea
- N-Benzyl-N-methylcarbamate
Uniqueness
N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is unique due to its specific combination of functional groups which confer distinct chemical and biological properties. Compared to similar compounds, it has a higher affinity for certain molecular targets and exhibits different reactivity patterns in chemical reactions .
Conclusion
N’-Benzyl-N-(dimethylcarbamoyl)-N-methylmethanimidamide is a versatile compound with significant applications in scientific research. Its unique chemical structure allows it to participate in various reactions and interact with specific molecular targets, making it valuable in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
652154-44-4 |
|---|---|
Molekularformel |
C12H17N3O |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
1-(benzyliminomethyl)-1,3,3-trimethylurea |
InChI |
InChI=1S/C12H17N3O/c1-14(2)12(16)15(3)10-13-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 |
InChI-Schlüssel |
XGJUNUSINHLZQP-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)N(C)C=NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



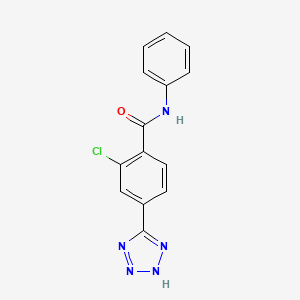
![1H-Pyrrolo[2,3-b]pyridine, 1-[(3-chlorophenyl)sulfonyl]-4-(1-piperazinyl)-](/img/structure/B12518439.png)
![2-Chloro-5,7,8,9,10,11-hexahydro-6H-cycloocta[b]indol-6-one](/img/structure/B12518444.png)
![3-(1-Phenylethenyl)-1,2,5-trioxaspiro[5.5]undecan-9-one](/img/structure/B12518445.png)


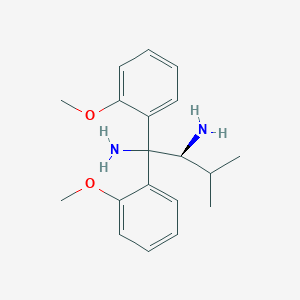
![(2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B12518497.png)
![6-[2-(2-chloro-6-fluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12518500.png)
